Ditazole

Antiplatelet therapy Cerebrovascular disease Stroke prevention

Select this Ditazole (CAS 18471-20-0) lot for its unique pharmacological profile: a reversible TXA2 receptor antagonist that does not impair prostacyclin synthesis, unlike generic NSAIDs. This mechanism is essential for in vivo thrombosis models where vascular cyclooxygenase must remain functional. Procuring a compound with a verified 13.3% stroke recurrence rate, as opposed to 35.7% for aspirin, enables direct preclinical translation in cerebrovascular ischemia research. Ensure your source matches this differentiated activity.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 18471-20-0
Cat. No. B095747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitazole
CAS18471-20-0
Synonymsditazol
ditazole
S 222
S-222
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16/h1-10,22-23H,11-14H2
InChIKeyUUCMDZWCRNZCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ditazole CAS 18471-20-0: Technical Profile and Procurement Considerations for the Dual-Action Antiplatelet Agent


Ditazole (CAS 18471-20-0) is a synthetic 1,3-oxazole derivative classified pharmacologically as a platelet aggregation inhibitor (ATC B01AC01) with additional weak non-steroidal anti-inflammatory activity. Structurally, it is 2,2′-[(4,5-diphenyl-2-oxazolyl)imino]bis[ethanol] with molecular formula C19H20N2O3 and molecular weight 324.37 g/mol [1]. The compound was first marketed in 1974 under the trade name Ageroplas and is distinguished by its dual action as an antiplatelet agent and weak anti-inflammatory drug, with analgesic and antipyretic activity comparable to phenylbutazone [2]. For procurement purposes, ditazole presents a case where substitution with other antiplatelet agents or NSAIDs would alter key pharmacological properties, as detailed in the following sections.

Why Ditazole Cannot Be Substituted with Standard NSAIDs or Other Antiplatelet Agents in Research and Clinical Models


Generic substitution of ditazole with other NSAIDs or antiplatelet agents is scientifically unsound due to its divergent mechanism of action and selectivity profile. While most NSAIDs exert antiplatelet effects through irreversible (aspirin) or reversible cyclooxygenase inhibition that indiscriminately suppresses both thromboxane A2 (TXA2) and prostacyclin (PGI2) production, ditazole exhibits a more targeted pharmacological signature . It reversibly antagonizes TXA2 at the receptor level and inhibits TXA2 production ex vivo, yet notably spares vascular cyclooxygenase and does not impair prostacyclin synthesis at therapeutic doses [1]. This mechanistic divergence has direct implications for experimental outcomes and clinical model interpretation, rendering in-class substitution invalid for studies requiring this specific TXA2/PGI2 modulation profile. The quantitative evidence below substantiates these differentiation claims.

Ditazole: Quantitative Evidence of Differentiation from Aspirin, Phenylbutazone, and NSAIDs


Clinical Superiority in Stroke Recurrence Prevention: Head-to-Head Comparison with Aspirin

In a direct comparative clinical study involving cerebrovascular accident (CVA) patients, ditazole demonstrated superior efficacy in preventing stroke recurrence compared to aspirin. Ditazole at 1,200 mg/day reduced CVA recurrence to 13.3% over 22 to 34 months, whereas aspirin at 1 g/day resulted in a recurrence rate of 35.7% [1]. This represents an absolute risk reduction of 22.4 percentage points favoring ditazole in this patient population.

Antiplatelet therapy Cerebrovascular disease Stroke prevention

Preservation of Vascular Prostacyclin Synthesis: A Differentiating Feature from Aspirin

Unlike acetylsalicylic acid (aspirin), ditazole does not inhibit vessel cyclooxygenase activity, thereby preserving the endogenous production of prostacyclin (PGI2), a key vasodilatory and anti-thrombotic endothelial factor. This was demonstrated ex vivo where ditazole, in contrast to aspirin, left vascular cyclooxygenase function intact [1]. This differential preservation of PGI2 synthesis represents a fundamental mechanistic distinction between these two antiplatelet agents.

Prostacyclin Vascular biology Cyclooxygenase inhibition

Selective TXA2 Antagonism with Minimal PGI2 Suppression: Pharmacodynamic Advantage over NSAIDs

Ditazole demonstrates a selective pharmacodynamic profile wherein it inhibits TXA2 production while largely sparing PGI2 synthesis at therapeutic doses. In rabbit studies, ditazole inhibited TXA2 production by 39% to 85% over a dose range of 50–400 mg/kg p.o., yet PGI2 production was not inhibited at these doses . Significant PGI2 inhibition (23% and 41%) occurred only at much higher doses of 1,000 and 2,000 mg/kg, respectively. This contrasts with most NSAIDs, which suppress both prostanoids non-selectively via cyclooxygenase blockade [1].

Thromboxane A2 Prostacyclin NSAID comparison

Reversible TXA2 Receptor Antagonism at Defined Concentration: Direct Evidence of Receptor-Level Action

Ditazole functions as a reversible antagonist of thromboxane A2 (TXA2) at the receptor level, a mechanism distinct from enzymatic cyclooxygenase inhibition. In isolated rabbit aortic strip preparations, ditazole reversibly antagonized TXA2-induced smooth muscle contraction at an optimal concentration of 25 μM in the perfusate . This direct receptor antagonism is not a reported feature of most comparative NSAIDs and suggests a dual mechanism of action combining enzyme inhibition with receptor blockade.

Thromboxane receptor antagonist Aortic contraction assay Receptor pharmacology

Optimal Application Scenarios for Ditazole in Research and Industrial Settings


Thrombosis Research Models Requiring TXA2 Modulation Without PGI2 Suppression

Ditazole is optimally suited for in vivo and ex vivo thrombosis models where selective inhibition of TXA2-driven platelet aggregation is required while maintaining vascular prostacyclin production. The compound inhibits thrombus formation following electrically stimulated vascular damage without impairing vessel cyclooxygenase [1]. This profile makes it a valuable tool for investigating the TXA2/PGI2 balance in thrombotic and hemostatic processes .

Comparative Antiplatelet Studies in Cerebrovascular Disease Models

Based on clinical evidence showing superior stroke recurrence prevention (13.3% vs. 35.7% for aspirin) [1], ditazole serves as a reference compound for preclinical and translational studies in cerebrovascular ischemia and stroke models. Its distinct efficacy profile supports its use in comparative pharmacology studies evaluating antiplatelet agents with divergent mechanisms.

TXA2 Receptor Antagonism Studies in Vascular Smooth Muscle Pharmacology

The demonstrated reversible TXA2 receptor antagonism at 25 μM concentration in isolated aortic preparations [1] positions ditazole as a chemical probe for studying TXA2 receptor-mediated vascular contraction. This application is distinct from NSAID-based research which focuses on enzymatic inhibition rather than receptor-level antagonism.

Analytical Reference Standard for NSAID and Antiplatelet Agent Characterization

Ditazole's well-defined physicochemical properties—including molecular weight 324.37 g/mol, melting point 96–98 °C, and solubility profile (slightly soluble in chloroform and methanol) [1]—make it suitable as an analytical reference standard for method development and quality control in pharmaceutical research. The compound is structurally distinct from other antiplatelet agents, facilitating unambiguous identification in chromatographic and spectrometric workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ditazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.